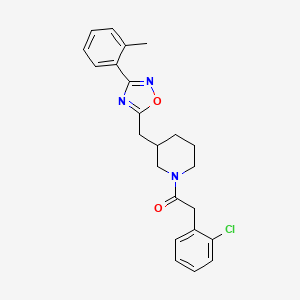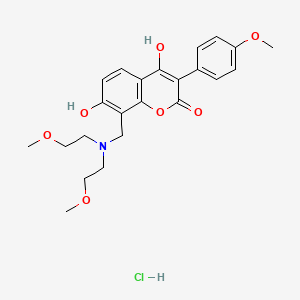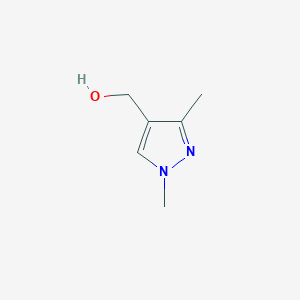
(1,3-dimethyl-1H-pyrazol-4-yl)methanol
概要
説明
“(1,3-dimethyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the CAS Number: 103946-59-4 . It has a molecular weight of 126.16 and its IUPAC name is this compound . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H10N2O . The InChI code for this compound is 1S/C6H10N2O/c1-5-6(4-9)3-8(2)7-5/h3,9H,4H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .科学的研究の応用
Synthesis of Pyrazole Derivatives
(1,3-Dimethyl-1H-Pyrazol-4-yl)methanol serves as a key precursor in the synthesis of novel and efficient pyrazole derivatives, including 4-Indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives. These compounds are synthesized through condensation reactions, demonstrating the versatility of pyrazole compounds in organic synthesis and potential applications in developing new materials with unique properties (Hote & Lokhande, 2014).
Molecular Dimer Formation
Research on 3,5-diaryl-1H-pyrazoles, which are structurally related to this compound, has shown the formation of molecular dimers through intermolecular hydrogen bonds. This dimerization process, observed in solution, indicates the potential for designing supramolecular structures based on pyrazole derivatives, with implications for materials science and nanotechnology applications (Zheng, Wang, & Fan, 2010).
Photophysical Properties
The photophysical properties of 1,3,5-triarylpyrazolines, which can be synthesized from pyrazole compounds, were explored in various solvent mixtures. These compounds exhibit pH-dependent fluorescence, a property that can be harnessed in developing molecular logic devices and sensors based on internal charge transfer (ICT) and photoinduced electron transfer (PET) mechanisms (Zammit et al., 2015).
Supramolecular Coordination Framework
A study on a new isomeric porous coordination framework, utilizing a derivative of this compound, demonstrated the material's capability for single-crystal to single-crystal structural transformation. This property, along with preferential adsorption of specific hydrocarbons, highlights the potential of pyrazole-based ligands in creating advanced materials for gas storage and separation technologies (Ye et al., 2017).
Metal Ion Extraction
Bidentate pyrazole ligands, synthesized from this compound, have shown high extraction affinity for metal ions like iron and cadmium. This research offers insights into the development of new materials for selective metal ion extraction and purification processes, contributing to environmental remediation and resource recovery efforts (Lamsayah et al., 2015).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Pyrazole-bearing compounds, which include (1,3-dimethyl-1h-pyrazol-4-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study on a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of related pyrazole-bearing compounds , it can be inferred that this compound may affect pathways related to these diseases.
Result of Action
Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
生化学分析
Biochemical Properties
Pyrazole-based compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazole-based ligands have been shown to interact with metal ions, which can be used as a precursor for the development of metalloenzyme .
Cellular Effects
Pyrazole derivatives have been reported to exhibit diverse pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Molecular Mechanism
Pyrazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
Pyrazole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including transporters or binding proteins .
Subcellular Localization
It is known that chemical compounds can be localized to specific compartments or organelles within cells, and this localization can affect their activity or function .
特性
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-6(4-9)3-8(2)7-5/h3,9H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRRIEHAGOJLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103946-59-4 | |
| Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

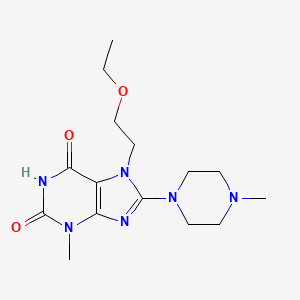
![2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2820153.png)

![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2820156.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2820160.png)
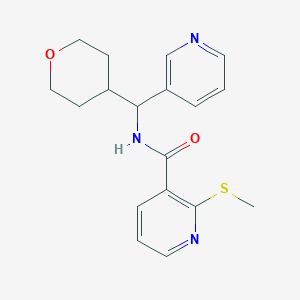
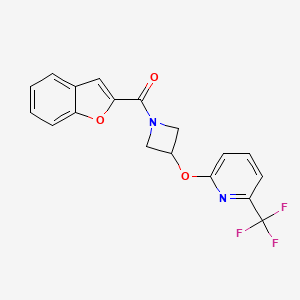
![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2820165.png)
